3-(9-Anthracenyl)azetidine Hydrochloride

Description

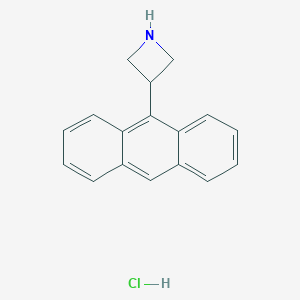

3-(9-Anthracenyl)azetidine Hydrochloride is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with an anthracene moiety at the 3-position. Anthracene, a polycyclic aromatic hydrocarbon (PAH), confers unique photophysical and electronic properties, making this compound of interest in materials science and medicinal chemistry.

Properties

Molecular Formula |

C17H16ClN |

|---|---|

Molecular Weight |

269.8 g/mol |

IUPAC Name |

3-anthracen-9-ylazetidine;hydrochloride |

InChI |

InChI=1S/C17H15N.ClH/c1-3-7-15-12(5-1)9-13-6-2-4-8-16(13)17(15)14-10-18-11-14;/h1-9,14,18H,10-11H2;1H |

InChI Key |

GFIXXCDXGRDHTD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=C3C=CC=CC3=CC4=CC=CC=C42.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662224” involves several steps, each requiring specific reaction conditions. The preparation method is designed to ensure high purity and yield of the compound. The synthetic route typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed reaction mechanisms and conditions are crucial for the successful synthesis of this compound.

Industrial Production Methods: In industrial settings, the production of “MFCD32662224” is scaled up to meet demand. The industrial production methods focus on optimizing the reaction conditions to maximize yield and minimize waste. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions: “MFCD32662224” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD32662224” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of “MFCD32662224” depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties, which are essential for their specific applications.

Scientific Research Applications

“MFCD32662224” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, “MFCD32662224” is explored for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of “MFCD32662224” involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions

Comparison with Similar Compounds

Structural Analogues of Azetidine Hydrochlorides

Azetidine derivatives with aromatic or fluorinated substituents are well-documented. Key comparisons include:

3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride (KHG26792)

- Structure : Azetidine ring linked to a naphthalene group via a propoxymethyl bridge.

- Synthesis : Typically involves nucleophilic substitution or coupling reactions under acidic conditions.

- Biological Activity : Exhibits neuroprotective effects by modulating NLRP3 inflammasome signaling in microglial cells .

Fluorinated Azetidine Derivatives

- Examples :

- Properties : Fluorination enhances metabolic stability and bioavailability. These compounds are often used as building blocks in drug discovery.

- Comparison : Unlike the anthracenyl group, fluorine substituents reduce steric bulk and increase electronegativity, influencing reactivity and pharmacokinetics.

3-(4-Fluorophenoxy)azetidine Hydrochloride

- Market Analysis : Global production capacity reached significant levels by 2025, driven by demand in pharmaceuticals and agrochemicals .

- Structural Contrast: The 4-fluorophenoxy group introduces a polar aromatic ether linkage, differing from the anthracenyl group’s hydrophobic PAH structure.

Physicochemical Properties

*Estimated based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.